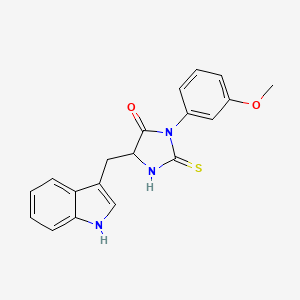![molecular formula C25H21F4N5O B10956548 [4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B10956548.png)
[4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,3-DIFLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is a complex organic compound that features a combination of piperazine and pyrazolo[1,5-a]pyrimidine scaffolds. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(2,3-DIFLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, making them important targets for drug development .
Medicine
Medically, this compound is being investigated for its potential to treat various diseases, including cancer. Its ability to inhibit specific kinases makes it a promising candidate for targeted therapies .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves the inhibition of specific kinases. These enzymes are involved in various cellular processes, including cell division and growth. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- [5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl][2-(3-fluorophenyl)-1-pyrrolidinyl]methanone
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
Compared to similar compounds, [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE stands out due to its unique combination of piperazine and pyrazolo[1,5-a]pyrimidine scaffolds. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H21F4N5O |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-[4-[(2,3-difluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H21F4N5O/c26-19-8-4-7-17(22(19)27)15-32-9-11-33(12-10-32)25(35)18-14-30-34-21(23(28)29)13-20(31-24(18)34)16-5-2-1-3-6-16/h1-8,13-14,23H,9-12,15H2 |
InChI Key |
UXSFTQAJHQVRCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC=C2)F)F)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10956473.png)
![3,5-bis(difluoromethyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10956475.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine](/img/structure/B10956491.png)
![3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956498.png)
![5-Oxo-5-[2-(trifluoromethyl)anilino]pentanoic acid](/img/structure/B10956505.png)
![N'-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide](/img/structure/B10956513.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956514.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine](/img/structure/B10956516.png)
![3-(2,5-dimethylphenyl)-1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B10956520.png)

![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide](/img/structure/B10956524.png)
![(4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10956538.png)
![Dipropan-2-yl 3-methyl-5-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B10956545.png)
